molecular formula C12H10BrNO2 B13653904 Ethyl 4-bromoquinoline-5-carboxylate

Ethyl 4-bromoquinoline-5-carboxylate

Cat. No.: B13653904
M. Wt: 280.12 g/mol
InChI Key: NFVDYCSRMPXQFV-UHFFFAOYSA-N
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Description

Ethyl 4-bromoquinoline-5-carboxylate is a high-value brominated quinoline derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry. The bromine atom at the 4-position and the ethyl ester at the 5-position are excellent handles for further functionalization, most notably through metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to install diverse aromatic and heteroaromatic systems . This allows researchers to rapidly explore structure-activity relationships (SAR) in drug discovery programs. Quinoline scaffolds are of significant pharmacological interest, with documented activities including antibacterial and anticancer effects . Specifically, quinoline-based compounds are actively investigated as potent inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a promising target in oncology and immunology . The ethyl ester functional group is a common precursor to a carboxylic acid, a key pharmacophore found in many bioactive molecules . This product is intended for use as a chemical reference standard and building block in laboratory research. It is supplied with guaranteed quality and stability, requiring storage sealed in dry, cool conditions . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 4-bromoquinoline-5-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-4-3-5-10-11(8)9(13)6-7-14-10/h3-7H,2H2,1H3

InChI Key

NFVDYCSRMPXQFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=CC=C2Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis (Adapted from Related Quinoline Carboxylate Syntheses)

Step Reaction Description Conditions Outcome
1 Rearrangement of 6-bromoisatin with pyruvic acid to form 7-bromoquinoline-2,4-dicarboxylic acid Heat at 100°C for 3 h in 15% NaOH solution Quinoline dicarboxylic acid intermediate
2 Elimination reaction in nitrobenzene to convert 7-bromoquinoline-2,4-dicarboxylic acid to 7-bromoquinoline-4-carboxylic acid Heat to 210°C, reflux for 45 min Monocarboxylic acid quinoline derivative
3 Esterification of 7-bromoquinoline-4-carboxylic acid with methanol and thionyl chloride Reflux overnight with periodic thionyl chloride addition 7-Bromoquinoline-4-carboxylic acid methyl ester
4 Palladium-catalyzed coupling with NH2Boc to introduce amino protection Reflux with Pd(OAc)2, Xantphos, Cs2CO3 in 1,4-dioxane under N2 for 3 h Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate
5 Deprotection of amino group in HCl/methanol Room temp 1 h, then 50°C for 2 h Methyl 7-aminoquinoline-4-carboxylate
6 Diazotization and hydroxy substitution NaNO2 in conc. H2SO4 at 0°C, then reflux in 10% H2SO4 Methyl 7-hydroxyquinoline-4-carboxylate
7 Hydrolysis of methyl ester to carboxylic acid Aqueous NaOH solution 7-Hydroxyquinoline-4-carboxylic acid

Note: While this route is for 7-substituted quinoline derivatives, similar strategies with positional adjustments and esterification using ethanol instead of methanol can yield this compound.

Direct Preparation of this compound

Although direct published procedures specific to this compound are scarce, the following general methods apply:

  • Bromination of quinoline-5-carboxylate esters : Starting from ethyl quinoline-5-carboxylate, electrophilic aromatic substitution with bromine or N-bromosuccinimide (NBS) under controlled conditions can selectively brominate the 4-position.
  • Quinoline ring construction with bromine in place : Using substituted anilines or isatins bearing bromine at the desired position, followed by ring closure and esterification.
  • Esterification : Carboxylic acids at position 5 can be esterified with ethanol in acidic or thionyl chloride-mediated conditions to form the ethyl ester.

Analytical Data and Characterization

This compound is characterized by:

Analytical Method Data/Result
Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
NMR (Proton and Carbon) Signals consistent with quinoline aromatic protons, ethyl ester group, and bromine substitution at position 4
LC-MS Molecular ion peak at m/z consistent with 280.12
HPLC Purity Typically >98% in commercial samples
Safety Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation)

These data are consistent with those reported by commercial suppliers and research articles on related quinoline derivatives.

Comparative Table of Preparation Routes

Method Starting Material Key Reagents Advantages Disadvantages
Rearrangement of bromoisatin + pyruvic acid + esterification 6-Bromoisatin, pyruvic acid NaOH, thionyl chloride, Pd catalyst Simple raw materials, scalable, avoids expensive reagents Multi-step, requires high temperature steps
Direct bromination of quinoline-5-carboxylate ester Ethyl quinoline-5-carboxylate Bromine or NBS Straightforward, fewer steps Regioselectivity challenges, possible overbromination
Pd-catalyzed carbonylation of 4-chloroquinoline derivatives 4-Chloroquinoline Pd catalyst, CO High selectivity Expensive catalyst, complex setup

Research Findings and Process Optimization

  • The use of 6-bromoisatin as a starting material provides a cost-effective and readily available precursor for brominated quinoline carboxylates.
  • Esterification with ethanol under acidic or thionyl chloride conditions efficiently yields ethyl esters with high purity.
  • Palladium-catalyzed coupling reactions allow introduction of amino or other functional groups for further derivatization but add complexity and cost.
  • Diazotization followed by hydroxy substitution is a reliable method for functional group transformations on quinoline rings.
  • High-temperature elimination reactions in nitrobenzene require careful control but afford key positional isomers.

Mechanism of Action

The mechanism of action of ethyl 4-bromoquinoline-5-carboxylate in biological systems involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromine atom can form covalent bonds with nucleophilic sites in proteins, inhibiting their function . These interactions can lead to cell death, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between ethyl 4-bromoquinoline-5-carboxylate and analogous compounds derived from the evidence:

Compound Name Substituents Position of Substituents Key Features
This compound (Target Compound) Br, COOEt 4-Br, 5-COOEt Bromine enhances reactivity; ester improves solubility .
Ethyl 4-chloro-2-quinolinecarboxylate Cl, COOEt 4-Cl, 2-COOEt Chlorine is smaller than Br, reducing steric hindrance but lowering reactivity .
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br, OH, COOEt 8-Br, 4-OH, 3-COOEt Hydroxy group increases polarity; bromine at 8-position alters electronic effects .
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate Br, Cl, F, COOEt 8-Br, 4-Cl, 5-F, 3-COOEt Multiple halogens enhance electrophilicity; fluorination improves metabolic stability .
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate OH, CF3O, COOEt 4-OH, 8-CF3O, 3-COOEt Trifluoromethoxy group increases lipophilicity; hydroxy group enables hydrogen bonding .

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